molecular formula C23H24N4O3 B11137997 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11137997
M. Wt: 404.5 g/mol
InChI Key: KMJDNJNFKBSYGM-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that features both indole and quinazoline moieties. Indole derivatives are known for their wide range of biological activities, while quinazoline derivatives are often used in medicinal chemistry for their therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps, starting with the preparation of the indole and quinazoline intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives with formamide .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the quinazoline moiety can yield tetrahydroquinazoline derivatives .

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the quinazoline moiety can inhibit specific kinases involved in cell signaling pathways. This dual action can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its combination of indole and quinazoline moieties, which confer a wide range of biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C23H24N4O3/c1-30-18-8-9-21-17(15-18)10-13-26(21)14-11-24-22(28)7-4-12-27-16-25-20-6-3-2-5-19(20)23(27)29/h2-3,5-6,8-10,13,15-16H,4,7,11-12,14H2,1H3,(H,24,28)

InChI Key

KMJDNJNFKBSYGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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